8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione
Overview
Description
8-(1,3-benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione is an oxopurine.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, including anti-cancer , anti-bacterial , anti-tuberculosis , anti-diabetic , and anti-inflammatory effects. These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzothiazole derivatives have been found to inhibit certain enzymes , which can disrupt the normal functioning of cells and lead to various effects, such as the death of cancer cells in the case of anti-cancer activity.
Biochemical Pathways
Benzothiazole derivatives have been associated with various biochemical pathways due to their wide range of biological activities . For instance, they may affect pathways related to cell growth and proliferation in the case of anti-cancer activity, or they may impact metabolic pathways in the case of anti-diabetic activity.
Pharmacokinetics
The pharmacokinetic profile of benzothiazole derivatives can vary widely depending on the specific compound and its functional groups .
Result of Action
Given the wide range of biological activities associated with benzothiazole derivatives, the effects could potentially include the inhibition of cell growth in the case of anti-cancer activity, or the modulation of metabolic processes in the case of anti-diabetic activity .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of benzothiazole derivatives .
Biochemical Analysis
Biochemical Properties
It is known that benzothiazole derivatives, which are structurally similar to this compound, have been associated with a wide range of biological activities .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S2/c1-3-4-7-10-23-13-14(22(2)16(25)21-15(13)24)20-17(23)27-18-19-11-8-5-6-9-12(11)26-18/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,21,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSCSUYQQBSTMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SC3=NC4=CC=CC=C4S3)N(C(=O)NC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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